Cas no 5753-96-8 (Ethyl 2-oxohexanoate)
Ethyl 2-oxohexanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-oxohexanoate
- 2-oxohexanoic acid ethyl ester
- ethyl alpha-ketocaproate
- 2-Keto Hexanoic acid ethyl ester
- Ethyl-2-Oxohexanoate
- Hexanoic acid, 2-oxo-, ethyl ester
- Ethyl2-oxohexanoate
- Ethyl a-ketocaproate
- PubChem18138
- ethyl alpha-oxo-hexanoate
- KSC269I9R
- AMOT0214
- 2-oxo-hexanoic acid ethyl ester
- WRQGPGZATPOHHX-UHFFFAOYSA-N
- EBD51886
- AM85828
- PB13106
- AX812925
- DTXSID90437028
- FT-0650158
- 5753-96-8
- DS-1135
- MFCD09952021
- AKOS005063424
- Sulfurhexafluoride
- SY021272
- 8CHS2NK8NX
- EN300-114756
- CS-0049501
- SCHEMBL910019
- A8206
- DB-001371
- DTXCID90387852
- FE140602
- 962-756-6
-
- MDL: MFCD09952021
- Inchi: 1S/C8H14O3/c1-3-5-6-7(9)8(10)11-4-2/h3-6H2,1-2H3
- InChI Key: WRQGPGZATPOHHX-UHFFFAOYSA-N
- SMILES: O(CC)C(C(CCCC)=O)=O
Computed Properties
- Exact Mass: 158.09400
- Monoisotopic Mass: 158.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4
Experimental Properties
- Density: 0.981
- Boiling Point: 211.7°C at 760 mmHg
- Flash Point: 81 ºC
- Refractive Index: 1.421
- PSA: 43.37000
- LogP: 1.30880
Ethyl 2-oxohexanoate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature(BD129257)
Ethyl 2-oxohexanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 2-oxohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 075970-1g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 075970-5g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 5g |
£37.00 | 2022-03-01 | |
| Fluorochem | 075970-10g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 10g |
£71.00 | 2022-03-01 | |
| Fluorochem | 075970-25g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95% | 25g |
£140.00 | 2022-03-01 | |
| TRC | B435023-50mg |
Ethyl 2-Oxohexanoate |
5753-96-8 | 50mg |
$ 50.00 | 2022-04-02 | ||
| TRC | B435023-100mg |
Ethyl 2-Oxohexanoate |
5753-96-8 | 100mg |
$ 65.00 | 2022-04-02 | ||
| TRC | B435023-500mg |
Ethyl 2-Oxohexanoate |
5753-96-8 | 500mg |
$ 80.00 | 2022-04-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E832112-25g |
Ethyl 2-oxohexanoate |
5753-96-8 | 97% | 25g |
1,168.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075187-25g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95+% | 25g |
8614.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075187-5g |
Ethyl 2-oxohexanoate |
5753-96-8 | 95+% | 5g |
2355.0CNY | 2021-08-03 |
Ethyl 2-oxohexanoate Suppliers
Ethyl 2-oxohexanoate Related Literature
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1. New aspects of organocadmium chemistry. Part II. Selective activation of organocadmium reactions: synthesis of 1,2-diketones and α-oxo-estersJ. Kollonitsch J. Chem. Soc. A 1966 456
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Ahmed El-Harairy,Mennatallah Shaheen,Jun Li,Yuzhou Wu,Minghao Li,Yanlong Gu RSC Adv. 2020 10 13507
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3. The nonadrides. Part VI. Dimerisation of the C9 unit in vivo and in vitroR. K. Huff,C. E. Moppett,J. K. Sutherland J. Chem. Soc. Perkin Trans. 1 1972 2584
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4. NotesM. A. Kazi,Ishrat Hussain Khan,Mohammed Yousuf Khan,M. N. Kale,Allan Maccoll,R. A. Horne,R. A. Courant,G. R. Frysinger,M. C. B. Hotz,Robert Shaw,G. Hallas,D. C. Taylor,J. Charalambous,M. J. Frazer,W. Gerrard,B. K. Tidd,A. R. Katritzky,A. J. Waring,G. P. Ellis,J. King,T. B. Lee,P. C. Crofts,K. Gosling,R. W. Alder,M. C. Whiting,E. W. Abel,G. R. Willey,A. B. A. Jansen,P. J. Stokes,R. S. Mann,A. R. H. Cole,G. A. Osborne J. Chem. Soc. 1964 1511
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5. The nonadrides. Part V. Biosynthesis of glauconic acidJ. L. Bloomer,C. E. Moppett,J. K. Sutherland J. Chem. Soc. C 1968 588
Additional information on Ethyl 2-oxohexanoate
Ethyl 2-oxohexanoate (CAS No. 5753-96-8): Applications and Research Insights
Ethyl 2-oxohexanoate, a compound with the chemical formula C8H14O3 and the CAS number 5753-96-8, is an ester derivative that has garnered significant attention in the field of organic chemistry and industrial applications. This compound, also known as ethyl hexanoate, is characterized by its pleasant fruity aroma and is widely utilized in the synthesis of fragrances, flavors, and as an intermediate in pharmaceutical manufacturing. The structural properties of Ethyl 2-oxohexanoate make it a versatile building block for various chemical reactions, particularly in the development of bioactive molecules.
The significance of Ethyl 2-oxohexanoate extends beyond its traditional uses in the fragrance and flavor industry. Recent advancements in chemical biology have highlighted its potential role in drug discovery and development. Specifically, studies have demonstrated that derivatives of Ethyl 2-oxohexanoate can serve as key intermediates in the synthesis of novel therapeutic agents. These agents are being explored for their antimicrobial and anti-inflammatory properties, making them promising candidates for further clinical investigation.
In the realm of synthetic chemistry, Ethyl 2-oxohexanoate is valued for its reactivity and compatibility with a range of functional groups. Its ester functionality allows for easy modification through various chemical transformations, such as hydrolysis, esterification, and condensation reactions. These reactions are pivotal in constructing more complex molecular architectures, which are essential for developing new drugs and materials. The compound's ability to undergo selective reactions under mild conditions makes it an attractive choice for researchers aiming to optimize synthetic pathways.
Recent research has also explored the use of Ethyl 2-oxohexanoate in green chemistry initiatives. The compound's biodegradability and low toxicity profile make it an environmentally friendly alternative to more hazardous synthetic reagents. This aligns with the growing global emphasis on sustainable chemical practices. Additionally, studies have shown that Ethyl 2-oxohexanoate can be synthesized through catalytic processes that minimize waste and energy consumption, further enhancing its appeal as a sustainable chemical intermediate.
The pharmaceutical industry has been particularly interested in Ethyl 2-oxohexanoate due to its potential applications in drug design. Researchers have identified that certain derivatives of this compound exhibit inhibitory effects on specific enzymatic pathways implicated in various diseases. For instance, modifications to the Ethyl 2-oxohexanoate backbone have led to the development of molecules with potent antiviral and anticancer properties. These findings underscore the importance of Ethyl 2-oxohexanoate as a scaffold for medicinal chemistry innovation.
Moreover, Ethyl 2-oxohexanoate has found utility in agrochemical applications. Its derivatives are being investigated as potential natural pesticides due to their ability to disrupt insect nervous systems without posing significant risks to non-target organisms. This opens up new avenues for developing eco-friendly pest control solutions that align with modern agricultural demands for sustainability and safety.
The industrial production of Ethyl 2-oxohexanoate has also seen advancements in recent years. New catalytic systems have been developed that enhance yield and purity while reducing production costs. These innovations have made Ethyl 2-oxohexanoate more accessible for large-scale applications across multiple industries. As a result, demand for this compound continues to grow, driven by both traditional uses and emerging applications in pharmaceuticals and agrochemicals.
In conclusion, Ethyl 2-oxohexanoate (CAS No. 5753-96-8) is a multifaceted compound with diverse applications ranging from fragrances and flavors to pharmaceuticals and agrochemicals. Its structural versatility, reactivity, and environmental friendliness make it a valuable asset in modern chemical research and industrial processes. As ongoing studies continue to uncover new uses for this compound, its importance in advancing chemical science is likely to further increase.
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